molecular formula C15H11NO2 B8055245 4-Benzylisoindole-1,3-dione

4-Benzylisoindole-1,3-dione

Cat. No.: B8055245
M. Wt: 237.25 g/mol
InChI Key: RCNVWPZXBAGJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylisoindole-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound features a benzyl group attached to the fourth position of the isoindole ring. Isoindole-1,3-dione derivatives are significant due to their presence in various biological and pharmaceutical compounds, including indole alkaloids

Preparation Methods

The synthesis of 4-Benzylisoindole-1,3-dione typically involves the condensation of phthalic anhydride with benzylamine. The reaction is usually carried out in a solvent such as toluene under reflux conditions . The general reaction scheme is as follows:

    Condensation Reaction: Phthalic anhydride reacts with benzylamine to form this compound.

Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of catalysts and more efficient reaction conditions to enhance the overall process .

Chemical Reactions Analysis

4-Benzylisoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-Benzylisoindole-1,3-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of key enzymes or receptors that play a role in disease processes.

Comparison with Similar Compounds

4-Benzylisoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

Properties

IUPAC Name

4-benzylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-12-8-4-7-11(13(12)15(18)16-14)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNVWPZXBAGJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C3C(=CC=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.